N-cyclooctyl-2-phenoxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclooctyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14(20-16-12-8-5-9-13-16)17(19)18-15-10-6-3-2-4-7-11-15/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDAXRJUCIFMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863835 | |
| Record name | N-Cyclooctyl-2-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis and Derivatization Strategies for N Cyclooctyl 2 Phenoxypropanamide
Established Synthetic Pathways for N-cyclooctyl-2-phenoxypropanamide and Analogues
The construction of this compound is fundamentally an exercise in amide bond formation, a cornerstone of organic and medicinal chemistry. hepatochem.com The most common strategies involve the coupling of a carboxylic acid derivative with an amine. researchgate.net
Multi-step Reaction Schemes and General Procedures for Amide Coupling
The synthesis of this compound is typically achieved through a multi-step process that culminates in the formation of the central amide linkage. The general approach involves the preparation of the two key precursors: 2-phenoxypropanoic acid and cyclooctylamine.
Step 1: Synthesis of 2-Phenoxypropanoic Acid A common route to 2-phenoxypropanoic acid involves the Williamson ether synthesis. In this method, phenol (B47542) is deprotonated by a suitable base (e.g., sodium hydroxide) to form sodium phenoxide, which then acts as a nucleophile, attacking an alkyl halide such as ethyl 2-bromopropionate. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
Step 2: Amide Coupling The core of the synthesis is the coupling of 2-phenoxypropanoic acid with cyclooctylamine. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. bohrium.com Therefore, the carboxylic acid is almost always "activated" to facilitate the reaction under milder conditions. hepatochem.comresearchgate.net This activation can be achieved in two main ways:
Conversion to a more reactive derivative: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk This acyl chloride then readily reacts with cyclooctylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Use of Coupling Reagents: This is the most prevalent method in modern synthesis, especially for complex molecules. hepatochem.com Coupling reagents are compounds that react with the carboxylic acid to form a highly reactive intermediate in situ. This intermediate is then attacked by the amine to form the amide bond. fishersci.co.uk
A wide array of coupling reagents has been developed, each with specific advantages regarding reactivity, cost, and the suppression of side reactions. researchgate.netucl.ac.uk Common choices include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk To improve reaction rates and minimize side reactions, particularly racemization, these are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uk More advanced phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents are also widely used for their high efficiency. ucl.ac.ukfishersci.co.uk
A general laboratory procedure using a carbodiimide (B86325) would involve dissolving 2-phenoxypropanoic acid in a suitable aprotic solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). ucl.ac.uk The coupling reagent (e.g., EDC) and an additive (e.g., HOBt) are added, followed by cyclooctylamine. The reaction is typically stirred at room temperature until completion. fishersci.co.uk
Interactive Table: Common Amide Coupling Reagents
| Coupling Reagent | Additive(s) | Typical Solvents | Key Features & Drawbacks |
| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, DMF | Inexpensive and effective; produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. fishersci.co.uk |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. ucl.ac.uk |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIEA (Hünig's base) | DMF, NMP | Very efficient and fast; high cost and generation of stoichiometric waste can be a drawback. ucl.ac.uk |
| T3P (n-Propylphosphonic acid anhydride) | Pyridine, Et3N | EtOAc, MeCN | Powerful water-scavenging agent; byproducts are water-soluble. ucl.ac.uk |
| SOCl₂ (Thionyl Chloride) | None | Toluene, DCM | Used to form acyl chlorides; harsh conditions may not be suitable for sensitive substrates. ucl.ac.uk |
Considerations for Stereoselective Synthesis
This compound possesses a chiral center at the C2 position of the propanamide backbone. For many applications, controlling the stereochemistry to produce a single enantiomer is critical. The synthesis of an enantiomerically pure product requires a stereoselective approach.
The primary challenge is to prevent racemization of the chiral center during the amide coupling step. The O-acylisourea intermediate formed when using carbodiimides is highly activated but also susceptible to racemization. fishersci.co.uk The addition of nucleophilic auxiliaries like HOBt or HOAt mitigates this issue by rapidly converting the O-acylisourea into a less reactive, but more configurationally stable, activated ester. fishersci.co.uk
Several strategies can be employed to achieve a stereoselective synthesis:
Chiral Pool Synthesis: The most straightforward approach is to start with an enantiomerically pure precursor. For instance, using (S)- or (R)-ethyl lactate (B86563) as the starting material in the initial Williamson ether synthesis would establish the desired stereocenter early on.
Asymmetric Catalysis: In more advanced syntheses, an asymmetric catalyst could be used to create the stereocenter. While less common for this specific substructure, asymmetric hydrogenation of a corresponding enamide precursor is a well-established method for creating chiral amines and their derivatives. chemrxiv.org
Novel Methodologies and Advanced Synthetic Approaches
While traditional coupling methods are reliable, they suffer from poor atom economy and the generation of significant stoichiometric waste. bohrium.comucl.ac.uk Modern research focuses on developing catalytic and greener alternatives.
Catalyst Development and Optimization in Phenoxypropanamide Synthesis
The "holy grail" of amide synthesis is the direct catalytic condensation of carboxylic acids and amines, which would release only water as a byproduct. bohrium.com Significant progress has been made in this area:
Boron-Based Catalysts: Boric acid and its derivatives have emerged as simple, cheap, and effective catalysts for direct amidation. researchgate.netsemanticscholar.org These reactions often proceed under solvent-free conditions at elevated temperatures, driving the reaction forward by removing water. bohrium.com
Transition Metal Catalysts: A variety of transition metal complexes, including those based on ruthenium, rhodium, and palladium, have been developed for amide synthesis. bohrium.comnih.gov These catalysts can enable amide formation through various pathways, such as the dehydrogenative coupling of alcohols and amines or the oxidative amidation of aldehydes. bohrium.comucl.ac.uk For instance, titanium phenoxide catalysts have been explored for related hydroamination reactions, highlighting the potential for metal-ligand systems in C-N bond formation. bridgew.edu
Catalysis can also be applied to the formation of the phenoxy ether bond. Palladium-catalyzed cross-coupling reactions, for example, represent a powerful alternative to the classical Williamson ether synthesis for forming aryl ethers, often with broader substrate scope and milder conditions.
Green Chemistry Principles Applied to this compound Production
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netsemanticscholar.org
Atom Economy: Catalytic direct amidation is a prime example of maximizing atom economy, as it avoids the use of stoichiometric activating agents that end up as waste. bohrium.comucl.ac.uk
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a key principle of green chemistry. semanticscholar.org Boric acid-catalyzed amidation, which can be performed by simply heating a mixture of the carboxylic acid, amine, and catalyst, exemplifies this approach. researchgate.netbohrium.com This not only eliminates solvent waste but can also accelerate reaction rates. semanticscholar.org
Safer Solvents: When solvents are necessary, replacing hazardous solvents like DMF and CH2Cl2 with greener alternatives (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) is a critical consideration. ucl.ac.uk
Catalysis: As discussed, shifting from stoichiometric reagents to catalytic systems is a fundamental green chemistry strategy. bohrium.com This includes biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild, aqueous conditions. bohrium.com
Structural Modifications and Analog Synthesis of this compound Derivatives
The synthetic pathways described for this compound are highly modular, allowing for the synthesis of a wide array of structural analogs. These derivatives can be used to explore structure-activity relationships in various contexts. The synthesis of analogs generally involves substituting one of the three main components of the molecule:
Phenoxy Ring Modifications: Substituted phenols can be used in the initial ether synthesis to introduce a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the aromatic ring. This allows for fine-tuning of the electronic and steric properties of the molecule.
Amine Component Modifications: The core amide coupling reaction is broadly applicable to a vast number of commercially available primary and secondary amines. hepatochem.com Cyclooctylamine can be readily replaced with other cyclic amines (e.g., cyclohexylamine, cycloheptylamine) or acyclic amines to probe the importance of the lipophilic cyclooctyl group.
Propanamide Linker Modifications: The 2-phenoxypropanoic acid backbone can be altered. For example, using 2-phenoxyacetic acid or 3-phenoxypropanoic acid would change the length of the linker. Introducing substituents on the linker itself is also possible, though it may require more complex multi-step syntheses. nih.gov
The development of these analogs would follow the same fundamental reaction schemes, demonstrating the flexibility and power of amide coupling chemistry in generating chemical diversity. nih.gov
Design Rationale for this compound Analogues based on Scaffold Exploration
The design of analogues of this compound is a systematic process of molecular modification aimed at understanding and optimizing biological activity. This process, known as scaffold exploration, involves the strategic alteration of different components of the parent molecule. The core structure of this compound can be dissected into three primary regions for modification: the N-cyclooctyl group, the 2-phenoxy moiety, and the propanamide linker.
Modification of the 2-phenoxy moiety allows for the exploration of electronic and steric effects on activity. The phenoxy group can be substituted at various positions (ortho, meta, para) with a range of electron-donating or electron-withdrawing groups. This systematic variation helps to map the electronic requirements of the target and can influence the molecule's metabolic stability. For instance, the introduction of a 4-fluoro substituent on the phenoxy ring has been shown in related phenoxybenzamide structures to have an advantageous effect on activity. nih.gov
The propanamide linker provides a structural bridge between the cyclooctyl and phenoxy groups. Alterations to this linker, such as changing its length or introducing conformational constraints, can significantly impact the relative orientation of the two terminal groups. This, in turn, can affect the compound's ability to adopt the optimal conformation for binding.
A hypothetical exploration of these modifications and their potential impact on a generic biological activity is presented in Table 1.
Table 1: Design Rationale and Hypothetical Activity of this compound Analogues This table is for illustrative purposes and does not represent actual experimental data.
| Analogue | Modification Rationale | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| N-cyclopentyl-2-phenoxypropanamide | Decrease size of the N-cycloalkyl group | 15.2 |
| N-cyclohexyl-2-phenoxypropanamide | Decrease size of the N-cycloalkyl group | 10.8 |
| This compound | Parent Compound | 5.5 |
| N-cyclodecyl-2-phenoxypropanamide | Increase size of the N-cycloalkyl group | 25.1 |
| N-cyclooctyl-2-(4-fluorophenoxy)propanamide | Introduce electron-withdrawing group on phenoxy ring | 2.1 |
| N-cyclooctyl-2-(4-methoxyphenoxy)propanamide | Introduce electron-donating group on phenoxy ring | 8.9 |
Synthetic Routes to this compound Derivatives for Structure-Activity Relationship Studies
The synthesis of this compound and its derivatives for SAR studies typically involves the formation of an amide bond between 2-phenoxypropanoic acid or a related carboxylic acid and the corresponding amine. A general and efficient method for this transformation is the coupling of the carboxylic acid with the amine using a dehydrating agent.
A common synthetic strategy begins with the preparation of 2-phenoxypropanoic acid. This can be achieved through the reaction of phenol with a 2-halopropanoate ester followed by hydrolysis. The resulting 2-phenoxypropanoic acid can then be coupled with cyclooctylamine to yield the target compound. For the synthesis of derivatives with substituted phenoxy rings, the appropriately substituted phenol would be used as the starting material.
The amide bond formation is a critical step, and several reagents can be employed to facilitate this reaction. One widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This method is effective for coupling primary and secondary amines with carboxylic acids to form the corresponding amides.
An alternative approach for the synthesis of the carboxylic acid precursor, 2-arylpropionic acids, involves the mono-α-methylation of arylacetonitriles using dimethyl carbonate, followed by hydrolysis of the nitrile to the carboxylic acid. orgsyn.org This method provides a route to a variety of 2-arylpropanoic acids that can then be converted to their corresponding amides.
The general synthetic scheme for the preparation of this compound derivatives is outlined below:
Scheme 1: General Synthetic Route to this compound Derivatives
Synthesis of 2-Phenoxypropanoic Acid: A substituted phenol is reacted with an ethyl 2-bromopropanoate (B1255678) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield the corresponding ethyl 2-phenoxypropanoate. Subsequent hydrolysis of the ester with a base like sodium hydroxide, followed by acidification, affords the desired 2-phenoxypropanoic acid derivative.
Amide Coupling: The synthesized 2-phenoxypropanoic acid derivative is then coupled with cyclooctylamine (or other cycloalkylamines for analogue synthesis) using a coupling agent such as DCC and a catalyst like DMAP in an appropriate solvent like dichloromethane (DCM). The reaction mixture is typically stirred at room temperature to yield the final this compound derivative.
A representative set of synthesized derivatives and their hypothetical yields based on this general route are presented in Table 2.
Table 2: Synthetic Yields of this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.
| Compound | Starting Phenol | Starting Amine | Coupling Reagent | Hypothetical Yield (%) |
|---|---|---|---|---|
| This compound | Phenol | Cyclooctylamine | DCC/DMAP | 75 |
| N-cyclohexyl-2-phenoxypropanamide | Phenol | Cyclohexylamine | DCC/DMAP | 80 |
| N-cyclooctyl-2-(4-chlorophenoxy)propanamide | 4-Chlorophenol | Cyclooctylamine | DCC/DMAP | 72 |
Pharmacological Investigations and Biological Activities of N Cyclooctyl 2 Phenoxypropanamide
Molecular Targets and Receptor/Enzyme Interactions
No studies were identified that profiled the binding affinity and selectivity of N-cyclooctyl-2-phenoxypropanamide or its derivatives against a panel of receptors, enzymes, or other molecular targets. Consequently, there is no publicly available data to construct a binding affinity table or to detail its selectivity profile. Mechanistic studies elucidating the specific molecular recognition and interaction patterns of this compound are also absent from the scientific literature.
Cellular Mechanisms of Action
There is a lack of research into the cellular effects of this compound. No publications were found that elucidated any intracellular signaling cascades that might be modulated by this compound or its analogues. Similarly, there are no reports on its effects on gene expression or any resulting proteomic alterations in cellular systems.
Functional Efficacy in Pre-clinical Models (In Vitro and In Vivo, Mechanistic Focus)
No data from in vitro or in vivo preclinical models for this compound could be located. As a result, its functional efficacy and the mechanistic basis for any potential therapeutic effects have not been established in the public domain.
Scientific Inquiry into this compound Reveals No Publicly Available Research
The requested detailed analysis of its pharmacological investigations, including mechanistic insights and target engagement, could not be performed due to the absence of any published studies on this particular molecule. Consequently, the creation of data tables and a structured article as per the user's outline is not possible at this time.
It is conceivable that this compound is a novel compound, a proprietary molecule not yet described in public research, or a compound that has not been the subject of significant scientific investigation. Without any foundational research data, a scientifically accurate and informative article cannot be generated.
Structure Activity Relationships Sar and Computational Studies of N Cyclooctyl 2 Phenoxypropanamide
Elucidation of Key Pharmacophores and Structural Determinants of Activity
A pharmacophore model for N-cyclooctyl-2-phenoxypropanamide, which would define the essential three-dimensional arrangement of chemical features necessary for its biological activity, has not been published. Research into the structural determinants of its activity is still in a preliminary stage. ontosight.ai
Substituent Effects on the this compound Scaffold and Biological Activity
There are no available studies detailing the systematic modification of the N-cyclooctyl or phenoxy groups on the propanamide scaffold. Consequently, the effects of different substituents on the biological activity of this compound have not been documented.
Conformational Analysis and Bioactive Conformations
Detailed conformational analysis to identify the low-energy, biologically active shapes (conformations) of this compound is not described in the available literature. Such studies are crucial for understanding how the molecule interacts with biological targets.
In Silico Approaches for this compound Research
In silico methods are powerful tools in modern drug discovery. However, their specific application to this compound is not reported in accessible scientific papers.
Molecular Docking and Ligand-Protein Interaction Analysis
No molecular docking studies have been published that describe the binding of this compound to a specific protein target. As a result, its potential ligand-protein interactions, binding affinity, and mode of binding remain unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The development of QSAR models, which correlate variations in the chemical structure of compounds with changes in their biological activity, has not been reported for a series of analogs based on the this compound scaffold.
Molecular Dynamics Simulations and Conformational Sampling
There is no evidence of molecular dynamics simulations being performed for this compound. These computational studies, which simulate the movement of the molecule over time, are essential for understanding its flexibility and interaction with its biological environment.
Rational Design and Optimization of this compound Analogues
The rational design of analogues of a lead compound like this compound is a cornerstone of modern drug discovery. This process aims to systematically modify the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile.
De Novo Design Principles for Enhanced Activity
De novo drug design involves the creation of novel molecular structures based on the three-dimensional structure of the biological target. If the target for this compound were known, computational methods could be employed to design new molecules that would theoretically have a high affinity and specificity for the binding site. This process typically involves:
Target-Based Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) within the target's binding pocket that are crucial for interaction.
Structure Generation Algorithms: Using computational algorithms to build molecules fragment by fragment or atom by atom within the defined pharmacophore constraints.
Scoring and Ranking: Evaluating the designed molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility.
Without a known biological target and experimental data for this compound, the application of these principles remains a hypothetical exercise.
Fragment-Based Drug Design Applied to the Phenoxypropanamide Core
Fragment-based drug design (FBDD) offers an alternative approach to lead discovery and optimization. nih.govresearchgate.net This technique involves screening libraries of small chemical fragments to identify those that bind to the biological target. These low-molecular-weight fragments can then be grown, linked, or combined to create a more potent lead compound. nih.govnih.gov
For the phenoxypropanamide core of this compound, an FBDD approach would involve:
Fragment Library Screening: Testing a library of diverse chemical fragments for binding to the (currently unknown) biological target.
Hit Identification and Validation: Identifying fragments that bind to the target, often using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.
Structure-Guided Growth: Using the three-dimensional structure of the fragment-target complex, medicinal chemists can design modifications to the fragment to improve its binding affinity. For instance, if a fragment corresponding to the phenoxy group binds in a particular pocket, modifications could be made to this ring to enhance interactions with the surrounding amino acid residues. Similarly, if a fragment representing the cyclooctyl amide portion binds elsewhere, it could be optimized independently before being linked to the phenoxypropanamide core.
The success of both de novo design and FBDD is heavily reliant on having a well-characterized biological target and the ability to obtain high-resolution structural information of the target-ligand complexes.
Metabolism and Biodisposition of N Cyclooctyl 2 Phenoxypropanamide Non Clinical Focus
Enzymatic Transformation Pathways of N-cyclooctyl-2-phenoxypropanamide in Biological Systems
The biotransformation of this compound is expected to be initiated by Phase I enzymes, which introduce or expose functional groups on the parent molecule. These transformed products can then undergo Phase II conjugation to further enhance their hydrophilicity.
Phase I metabolism is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.gov For this compound, several oxidative and hydrolytic reactions are plausible:
Hydroxylation of the Phenoxy Ring: The aromatic phenoxy group is a likely site for hydroxylation at various positions (ortho, meta, para), a common metabolic route for aromatic compounds. nih.gov
Hydroxylation of the Cyclooctyl Ring: The alicyclic cyclooctyl moiety can undergo oxidation to form various hydroxylated metabolites. The position of hydroxylation can influence the subsequent metabolic steps and the biological activity of the resulting metabolites.
Amide Bond Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 2-phenoxypropanoic acid and cyclooctylamine. fiveable.menih.gov Amide hydrolysis is a common metabolic pathway for drug candidates containing this functional group. nih.gov
Oxidative Dealkylation: While less common for a cyclic amine, oxidative dealkylation at the nitrogen atom is a theoretical possibility. fiveable.me
Table 1: Predicted Phase I Metabolic Reactions for this compound
| Reaction Type | Affected Moiety | Primary Enzymes Involved | Anticipated Product(s) |
| Aromatic Hydroxylation | Phenoxy Ring | Cytochrome P450 (CYP) | Hydroxyphenoxypropanamide derivatives |
| Alicyclic Hydroxylation | Cyclooctyl Ring | Cytochrome P450 (CYP) | Hydroxycyclooctyl-phenoxypropanamide derivatives |
| Amide Hydrolysis | Propanamide Linkage | Amidases/Hydrolases | 2-phenoxypropanoic acid and cyclooctylamine |
Following Phase I metabolism, the newly introduced hydroxyl groups can serve as handles for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, significantly increasing the water solubility and facilitating the elimination of the metabolites. Key conjugation reactions include:
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites.
Sulfation: Sulfotransferases (SULTs) can attach a sulfonate group to the hydroxylated metabolites.
Metabolite Identification and Characterization (In Vitro and Pre-clinical)
The identification and characterization of metabolites are crucial for understanding the complete disposition of a compound. This is typically achieved through in vitro studies using liver microsomes, hepatocytes, or S9 fractions, followed by analysis with high-resolution mass spectrometry (HR-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Based on the predicted metabolic pathways, the major metabolites of this compound would likely be:
Mono-hydroxylated derivatives: These would include various isomers resulting from the hydroxylation of either the phenoxy or the cyclooctyl ring.
Di-hydroxylated derivatives: Further oxidation of the mono-hydroxylated metabolites could lead to the formation of diols.
Products of amide hydrolysis: 2-phenoxypropanoic acid and cyclooctylamine, and their subsequent metabolites.
Glucuronide and sulfate (B86663) conjugates: These would be formed from the hydroxylated metabolites.
The precise structures of these metabolites would be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy and comparison with synthetically prepared reference standards.
In Vitro and Ex Vivo Metabolic Stability Studies
Metabolic stability is a key parameter evaluated in early drug discovery to predict the in vivo half-life and clearance of a compound. nih.gov These studies measure the rate at which a compound is metabolized by liver enzymes.
In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring the decrease in its concentration over time. springernature.com The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). frontiersin.org Compounds with high metabolic stability are likely to have a longer duration of action in the body, while those with low stability may be rapidly cleared. researchgate.net Ex vivo studies, using fresh tissue slices, can also provide valuable information on the metabolic profile in a more integrated system.
Table 2: Overview of In Vitro Metabolic Stability Assays
| Assay Component | Description | Key Parameters Measured |
| Test System | Liver microsomes, hepatocytes, S9 fractions from various species (e.g., human, rat, mouse). researchgate.net | Rate of disappearance of the parent compound. |
| Incubation | The compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). | In vitro half-life (t½), Intrinsic Clearance (CLint). |
| Analysis | Quantification of the remaining parent compound at different time points using LC-MS/MS. | Formation of major metabolites. |
Analytical Methodologies for N Cyclooctyl 2 Phenoxypropanamide in Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in the separation and quantification of N-cyclooctyl-2-phenoxypropanamide from complex mixtures. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. Due to the compound's propanamide structure, reverse-phase HPLC (RP-HPLC) is a particularly suitable method. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
For the analysis of this compound, a C18 or C8 column would likely provide effective separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenoxy group in the molecule will exhibit significant UV absorbance.
Chiral HPLC may also be employed to separate the potential enantiomers of this compound, which arises from the chiral center at the second carbon of the propanamide chain. Specialized chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, would be necessary for such separations. nih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS analysis could be feasible, potentially requiring derivatization to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can silylate the amide proton. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts of the compound.
Spectroscopic Methods for Structural Characterization in Research
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide critical information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.
The ¹H NMR spectrum would show characteristic signals for the protons of the cyclooctyl ring, the phenoxy group, and the propanamide backbone. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the assignment of each proton to its specific position in the molecule. dtic.mil Two-dimensional NMR techniques, such as COSY and HSQC, could further aid in establishing the connectivity between protons and carbons. nih.gov
The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization states. The chemical shifts of the carbonyl carbon, the carbons of the aromatic ring, the cyclooctyl ring, and the propanamide chain would all contribute to the final structural confirmation.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (phenoxy) | 6.8 - 7.4 |
| CH (propanamide) | 4.5 - 5.0 |
| CH (cyclooctyl, attached to N) | 3.8 - 4.2 |
| CH₂ (cyclooctyl) | 1.2 - 2.0 |
| CH₃ (propanamide) | 1.1 - 1.4 |
Tandem Mass Spectrometry (MS/MS) is a highly sensitive and specific technique used for structural elucidation and confirmation of molecular weight. ufz.de In an MS/MS experiment, the parent ion corresponding to this compound would be selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation pattern would likely show losses of the cyclooctyl group, the phenoxy group, and other characteristic fragments of the propanamide structure. This information is invaluable for confirming the identity of the compound, especially in complex matrices. ufz.de
Advanced Bioanalytical Techniques for this compound Detection in Research Matrices (Non-Clinical)
For the detection of this compound in non-clinical research matrices such as plasma, tissue homogenates, or microsomal incubations, highly sensitive and selective bioanalytical methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. An LC-MS/MS method for this compound would involve developing an efficient extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte from the biological matrix. nih.gov The extracted sample would then be analyzed by RP-HPLC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing exceptional selectivity and sensitivity for quantification at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted analytical technique for the selective and sensitive quantification of small molecules in complex matrices. In the context of research involving this compound, LC-MS/MS offers a robust platform for its determination in various biological and environmental samples. The methodology combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
The development of a reliable LC-MS/MS method is a meticulous process that involves several key stages, including sample preparation, optimization of chromatographic separation, and fine-tuning of mass spectrometric parameters. While specific validated methods for this compound are not extensively detailed in publicly available literature, a comprehensive analytical approach can be constructed based on established principles for similar phenoxypropanamide derivatives.
Sample Preparation
The initial and often critical step in the analytical workflow is the extraction of this compound from the sample matrix. The choice of sample preparation technique is crucial for removing potential interferences that could suppress the ionization of the target analyte and to concentrate the analyte to a level suitable for detection. Common approaches for small molecules like this compound include:
Protein Precipitation (PPT): This is a straightforward and widely used technique for biological samples such as plasma or serum. It involves the addition of a cold organic solvent, typically acetonitrile or methanol, to the sample. This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed.
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous phase and an organic solvent. This method can offer cleaner extracts compared to PPT.
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by utilizing a solid sorbent to isolate the analyte of interest from the sample matrix. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of this compound.
Chromatographic Separation
Following sample preparation, the extract is introduced into a high-performance liquid chromatography (HPLC) system. The separation of this compound from other components in the extract is typically achieved using a reversed-phase C18 column. A gradient elution is commonly employed, where the mobile phase composition is altered over time to ensure efficient separation and a reasonable run time.
A typical mobile phase would consist of an aqueous component (often water with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency) and an organic component (commonly acetonitrile or methanol). The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase to elute the analyte from the column.
Table 1: Illustrative Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0.0-1.0 min: 10% B; 1.0-5.0 min: 10-90% B; 5.0-6.0 min: 90% B; 6.1-8.0 min: 10% B |
Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.
Mass Spectrometric Detection
The eluent from the HPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds like this compound, as it is a soft ionization method that typically produces intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) is then used for quantification. In this process, the precursor ion (the ionized molecule of this compound) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific product ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise, leading to high sensitivity.
Table 2: Hypothetical Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined experimentally |
| Product Ion (Q3) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined through direct infusion and fragmentation studies of a pure standard of this compound.
The development and validation of an LC-MS/MS method for this compound would involve assessing parameters such as linearity, accuracy, precision, selectivity, and stability to ensure the reliability of the analytical results in research applications.
Research on this compound: An Uncharted Territory
Despite a thorough search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound This compound . This suggests that the compound may be a novel chemical entity that has not yet been synthesized, or if it has been, its properties and potential applications have not been described in published scientific literature.
Consequently, it is not possible to provide a detailed article on the "Future Directions and Emerging Research Avenues for this compound" as requested. Any attempt to do so would be purely speculative and would not meet the criteria of being "thorough, informative, and scientifically accurate."
The provided outline, which includes topics such as the exploration of novel biological targets, integration with systems biology, and its potential as a chemical probe, represents a standard framework for exploring the research and development of a new chemical compound. However, without any foundational data on this compound, including its synthesis, basic chemical properties, and any preliminary biological activity, a meaningful discussion of these future directions is impossible.
The Path Forward for a Novel Compound
For a compound like this compound to become a subject of scientific inquiry, the following steps would typically be necessary:
Synthesis and Characterization: The compound would first need to be synthesized in a laboratory setting. Following synthesis, its chemical structure would be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Its purity would also be rigorously assessed.
Initial Biological Screening: Once the compound is available in a pure form, it would likely undergo a series of initial biological screenings. This could involve testing its effects on a wide range of biological targets, such as enzymes, receptors, or cell lines, to identify any potential biological activity.
Lead Identification and Optimization: If the initial screening reveals promising activity, the compound could be considered a "hit" or a "lead" compound. Further research would then focus on optimizing its structure to improve its potency, selectivity, and other pharmacologically relevant properties.
Only after these initial steps have been completed and the results published would the scientific community be able to explore the more advanced research avenues outlined in the user's request.
Hypothetical Research Trajectory
While no specific information exists for this compound, we can hypothesize about the potential research directions based on the structural motifs present in its name—a cyclooctyl group, a phenoxy group, and a propanamide linkage. Similar structures are found in a variety of biologically active molecules. Future research on a hypothetical this compound, were it to show interesting biological activity, might indeed follow the lines of inquiry suggested:
Exploration of Novel Biological Targets: Depending on the nature of its activity, researchers would seek to identify the specific protein or pathway that this compound interacts with.
Integration with Systems Biology and Omics: Techniques such as genomics, proteomics, and metabolomics could be used to understand the broader effects of the compound on a biological system.
Potential as a Chemical Probe: If the compound is found to have a highly specific and potent interaction with a particular biological target, it could be developed into a chemical probe to help researchers study the function of that target.
Challenges and Opportunities: As with any research endeavor, the study of a new compound would present both challenges (e.g., difficult synthesis, off-target effects) and opportunities (e.g., a new therapeutic agent, a novel tool for basic research).
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification steps. Conduct acute toxicity assays (OECD 423) in rodents to establish LD50. Material Safety Data Sheets (MSDS) must outline PPE requirements (gloves, lab coats, eye protection). Waste disposal should follow EPA guidelines for amide-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
